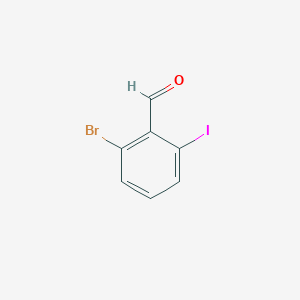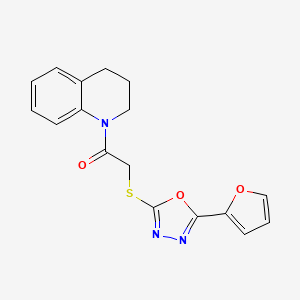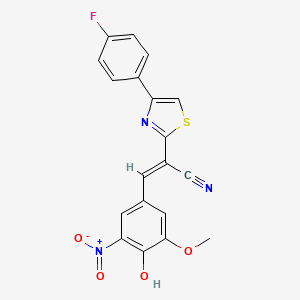
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Typically, the process starts with the preparation of isoquinoline intermediates, followed by sulfonation, and finally coupling with the thiazole and benzamide units under carefully controlled conditions. Key reagents often include chlorosulfonic acid for sulfonation and thionyl chloride for activation of carboxylic acids. Reactions are generally conducted in inert atmospheres at controlled temperatures to optimize yield and purity.
Industrial Production Methods: For large-scale production, methods like continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability. These methods reduce reaction times, improve yields, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The isoquinoline moiety can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used. Typical reaction conditions vary from mild to severe, depending on the specific transformation required.
Major Products: Major products include modified derivatives of the original compound, often with enhanced properties or reactivity for further applications.
科学的研究の応用
Chemistry: In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules.
Biology: Its structural motifs are explored for potential bioactivity, including enzyme inhibition and receptor binding.
Industry: Applications include materials science for developing novel polymers and advanced materials due to its unique chemical properties.
Mechanism of Action: The compound’s mechanism of action varies with its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved can include inhibition of specific enzymes or interference with signal transduction pathways critical for cell function.
類似化合物との比較
4-(2-(2-methylthiazol-4-yl)benzamido)benzenesulfonamide
2-(4-methylthiazol-2-ylamino)benzenesulfonamide
N-(4-(4-methylthiazol-2-yl)phenyl)sulfonylisoquinolin-2-amine
These similar compounds share partial structural features, yet differ in overall architecture and specific functionalities, highlighting the unique attributes of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide.
特性
IUPAC Name |
4-(3,4,4a,8a-tetrahydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-8-20(9-7-18)24-17-33-26(27-24)28-25(30)21-10-12-23(13-11-21)34(31,32)29-15-14-19-4-2-3-5-22(19)16-29/h2-13,17,19,22H,14-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPFXMOGRMTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5C=CC=CC5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/new.no-structure.jpg)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

![N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2483406.png)
![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)
![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2483415.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)

